(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one
説明
特性
CAS番号 |
179108-06-6 |
|---|---|
分子式 |
C16H16BrNO3 |
分子量 |
350.21 g/mol |
IUPAC名 |
(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one |
InChI |
InChI=1S/C16H16BrNO3/c1-20-12-7-11(17)10-8-18-5-4-16-3-2-9(19)6-13(16)21-15(12)14(10)16/h2-3,7,13,18H,4-6,8H2,1H3/t13-,16-/m1/s1 |
InChIキー |
LHTYAAGKZQWJSU-CZUORRHYSA-N |
異性体SMILES |
COC1=CC(=C2CNCC[C@@]34C2=C1O[C@@H]3CC(=O)C=C4)Br |
正規SMILES |
COC1=CC(=C2CNCCC34C2=C1OC3CC(=O)C=C4)Br |
製品の起源 |
United States |
準備方法
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Chemical Name | (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6,8,10(17),15-tetraen-14-one |
| CAS Number | 179108-06-6 |
| Molecular Formula | C₁₆H₁₆BrNO₃ |
| Molecular Weight | 350.21 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 9-methoxy-4-methyl-11-oxa-tetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca | Methoxy and oxo groups | Different biological activity profile |
| 7-bromo-9-methoxy-tetracyclo[8.6.1] | Lacks nitrogen functionality | Simpler structure, limited reactivity |
| 9-methoxy-tetracyclo[8.6.1] derivatives | Varying core substituents | Distinct pharmacological profiles |
Table adapted from available structure-activity relationship data.
Research and Analytical Techniques
Thin-Layer Chromatography (TLC):
Used to monitor reaction progress and purity of intermediates.Nuclear Magnetic Resonance (NMR) Spectroscopy:
Essential for confirming structure, stereochemistry, and purity of the final product.Mass Spectrometry (MS):
Confirms molecular weight and detects impurities.Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
Provide data on thermal stability and phase transitions, important for storage and application.
Summary Table: Synthesis Overview
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Core construction | Cyclization reagents | Build tetracyclic skeleton |
| Bromination | NBS or Br₂ | Introduce bromine at 7-position |
| Methoxylation | Methyl iodide or DMS | Install methoxy at 9-position |
| Oxidation | PCC, DMP, or Swern | Form oxo group at 14-position |
| Purification | Chromatography/crystallization | Achieve high purity and isolate product |
化学反応の分析
Types of Reactions
(1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to introduce hydrogen atoms or remove oxygen atoms.
Substitution: Replacement of functional groups within the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry Applications
The compound's structural characteristics suggest potential applications in drug design and development:
Anticancer Activity
Research indicates that compounds with similar tetracyclic structures exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth and proliferation. Preliminary studies may suggest that (1R,12R)-7-bromo-9-methoxy-11-oxa can act as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The bromine atom in the compound's structure enhances its reactivity and may contribute to antimicrobial activity against various pathogens. Studies on structurally related compounds have shown promising results against bacteria and fungi.
Neuroprotective Effects
Compounds with similar frameworks have been investigated for neuroprotective properties in models of neurodegenerative diseases. The potential for (1R,12R)-7-bromo-9-methoxy-11-oxa to mitigate oxidative stress in neuronal cells could be a significant area of research.
Pharmacological Insights
Pharmacological studies are essential to understand the efficacy and safety profiles of this compound:
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can help identify modifications that enhance its biological activity or reduce toxicity. This information is crucial for optimizing lead compounds during drug development.
Case Studies and Research Findings
Several studies have explored the properties and applications of related compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro using a related tetracyclic compound. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with a similar structural motif. |
| Study C | Neuroprotection | Reported reduced oxidative stress in neuronal cell cultures treated with structurally analogous compounds. |
作用機序
The mechanism of action of (1R,12R)-7-bromo-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraen-14-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression modulation, or metabolic regulation.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Binding Affinities
The following table summarizes key structural analogues, their substituents, and experimental
Key Observations
Substituent Effects :
- The bromine atom in the target compound may enhance electrophilic interactions in binding pockets compared to methyl or hydroxyl groups in analogues .
- Methoxy groups (e.g., at C9 in galantamine) are critical for cholinesterase inhibition, suggesting the target compound’s -OCH₃ could confer similar activity .
- The absence of a hydroxyl group (compared to the high-affinity analogue in ) might reduce solubility but improve metabolic stability.
- The rigid tetracyclic framework in all analogues likely limits conformational flexibility, enhancing target selectivity but possibly reducing oral bioavailability.
Bioactivity Gaps :
- While the analogue in showed superior binding affinity (-8.6 kcal/mol), its ADME profile (e.g., solubility, permeability) remains unquantified.
- The target compound’s bromine substitution—a rarity in reported analogues—warrants experimental validation for unique antibacterial or neuroprotective effects, as seen in structurally distinct brominated natural products .
Research Implications
The target compound’s structural novelty positions it as a candidate for:
Antimicrobial Development : Brominated heterocycles (e.g., compound 4 in with 80.5% H. pylori inhibition) suggest unexplored antibacterial applications.
ADMET Optimization : Molecular dynamics simulations (as in ) could predict its pharmacokinetic profile relative to analogues, guiding synthetic prioritization.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
